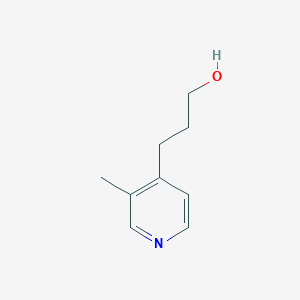

3-(3-Methylpyridin-4-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyridin-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-7-10-5-4-9(8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIAAWLXEDXJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 3 Methylpyridin 4 Yl Propan 1 Ol

Retrosynthetic Analysis of the 3-(3-Methylpyridin-4-yl)propan-1-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon bonds of the propanol (B110389) side chain and the bonds forming the pyridine (B92270) ring itself.

A logical disconnection is the C4-Cγ bond between the pyridine ring and the propyl side chain. This approach identifies a 3-methylpyridine (B133936) synthon with a reactive group at the 4-position and a three-carbon chain synthon. This leads to two primary retrosynthetic pathways:

Pathway A: This pathway starts with a pre-formed, functionalized pyridine ring, such as 3-methyl-4-picoline or a 4-halopyridine derivative. The three-carbon alcohol chain is then constructed onto the ring.

Pathway B: This approach involves building the pyridine ring from acyclic precursors that already contain the required carbon skeleton, including the three-carbon propanol chain. This often involves condensation reactions with ammonia or an ammonia source. nih.gov

A common strategy begins with a simpler, commercially available precursor like 3-methylpyridine. nih.gov Functionalization at the 4-position, followed by chain elongation and subsequent functional group transformations, represents a feasible and frequently employed route.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itnih.govmdpi.com

Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy, lower energy consumption, and reduced waste.

Heterogeneous Catalysis: The synthesis of the 3-methylpyridine precursor itself can be achieved through gas-phase catalytic methods. For example, the reaction of acetylene and ammonia in the presence of a heterogeneous catalyst, such as one containing cadmium oxide on a kaolin support, can produce methylpyridines. semanticscholar.org The efficiency of these catalysts can be enhanced by using peptizers like phosphoric acid. semanticscholar.org Another process involves reacting acrolein or propionaldehyde with ammonia over an aluminum silicate catalyst. google.com

Homogeneous Catalysis: In building the side chain, transition-metal catalysts can be employed. For example, cross-coupling reactions like Suzuki or Heck couplings could be used to form the C-C bond between the pyridine ring and the side chain. Subsequent catalytic hydrogenation can be used to selectively reduce double bonds or carbonyl groups in the side chain under mild conditions, avoiding the use of stoichiometric metal hydride reagents.

Biocatalysis: Chemoenzymatic strategies offer high selectivity under environmentally benign conditions. semanticscholar.orgresearchgate.net For instance, a carbonyl reductase could be used for the asymmetric reduction of a keto-intermediate to the corresponding alcohol, ensuring high enantiomeric purity if a chiral product is desired. researchgate.net

Reducing the environmental impact of solvents is a key goal in green chemistry. nih.goviaph.in The ideal scenario is a solvent-free reaction; however, when a solvent is necessary, greener alternatives are preferred. arkat-usa.org

Green Solvents: Traditional volatile organic compounds (VOCs) can be replaced with more sustainable options. Water is often an excellent choice due to its non-toxic nature and unique reactivity properties. arkat-usa.org Other green solvents include ionic liquids, supercritical fluids (like CO₂), and bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). carlroth.comscispace.com These solvents can reduce environmental risks and contribute to safer chemical practices. arkat-usa.org

Table 2: Examples of Green Solvents and Their Potential Applications

| Solvent Type | Examples | Potential Application in Synthesis |

|---|---|---|

| Bio-based | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™ | Replacement for THF, DMF, NMP |

| Ionic Liquids | Imidazolium-based salts | Can act as both solvent and catalyst |

| Carbonates | Dimethyl carbonate (DMC), Diethyl carbonate (DEC) | Replacement for phosgene and DMF |

Sustainable Conditions: The use of microwave irradiation or ultrasonic energy can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com These techniques can lead to higher yields and cleaner reactions, minimizing the need for extensive purification. Solvent-free, or neat, reaction conditions represent another sustainable approach, eliminating solvent waste entirely.

Derivatization of this compound and its Precursors/Analogs

Functional Group Interconversions on the Propanol Moiety (e.g., Oxidation to ketone/aldehyde)

The primary alcohol group of this compound is a key site for functional group interconversions, most notably oxidation. The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. khanacademy.orglibretexts.org

Oxidation to Aldehyde: To achieve the partial oxidation to the corresponding aldehyde, 3-(3-methylpyridin-4-yl)propanal, milder oxidizing agents are necessary to prevent over-oxidation to the carboxylic acid. khanacademy.orglibretexts.orgchemguide.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) are often used for this type of transformation. The reaction is typically performed in an anhydrous solvent to stop the reaction at the aldehyde stage. khanacademy.org Another common method involves using an excess of the alcohol and distilling the aldehyde as it forms, which takes advantage of the aldehyde's lower boiling point to remove it from the reaction mixture before further oxidation can occur. libretexts.orgchemguide.co.uk

Oxidation to Carboxylic Acid: For the synthesis of 3-(3-methylpyridin-4-yl)propanoic acid, stronger oxidizing agents are required. khanacademy.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4) or an acidified solution of potassium dichromate(VI) (K2Cr2O7/H2SO4). libretexts.orgchemguide.co.uk In this process, the reaction is typically heated under reflux with an excess of the oxidizing agent to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid product. libretexts.orgchemguide.co.uk

The following table summarizes typical oxidation reactions for primary alcohols:

| Starting Material | Product | Reagent(s) | Conditions | Reaction Type |

| Primary Alcohol | Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH2Cl2) | Partial Oxidation |

| Primary Alcohol | Aldehyde | Acidified K2Cr2O7 | Excess alcohol, distill product | Partial Oxidation |

| Primary Alcohol | Carboxylic Acid | Acidified K2Cr2O7 | Excess oxidizing agent, reflux | Full Oxidation |

| Primary Alcohol | Carboxylic Acid | Potassium permanganate (KMnO4) | Heat, reflux | Full Oxidation |

Other Interconversions: Beyond oxidation, the hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. libretexts.org This activation facilitates nucleophilic substitution reactions. libretexts.orgyoutube.com For instance, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively. libretexts.orgyoutube.com

Transformations Involving the Methylpyridine Ring (e.g., halogenation, nitration, N-oxidation)

The 3-methylpyridine core of the molecule is an aromatic heterocycle, which can undergo various transformations, including electrophilic substitution and reactions at the nitrogen atom.

N-Oxidation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it susceptible to oxidation. This reaction typically involves treating the pyridine derivative with an oxidizing agent like a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide introduces significant changes to the electronic properties of the ring, influencing its reactivity in subsequent reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, reactions such as halogenation and nitration can be achieved under specific conditions. The position of substitution is directed by the existing methyl group and the ring nitrogen. For instance, nitration of pyridine derivatives can afford mononitro compounds. researchgate.net

Quaternization: The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides like benzyl chloride or benzyl bromide to form a quaternary pyridinium salt. This reaction is often performed by heating the reactants in a suitable solvent such as toluene.

Synthesis of Advanced Intermediates from this compound

This compound and its derivatives serve as versatile building blocks for constructing more complex molecules and advanced pharmaceutical intermediates.

The alcohol functionality can be transformed to facilitate coupling reactions. For example, converting the alcohol to an amine, 3-(3-methylpyridin-4-yl)propan-1-amine, provides a nucleophilic handle for amide bond formation or other N-alkylation reactions. biosynth.com

Derivatives such as 3-(3-methylpyridin-4-yl)propanoic acid can be activated (e.g., to an acid chloride or ester) and coupled with amines or alcohols to form amides and esters, respectively. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For instance, propanoic acid derivatives are used as scaffolds for developing novel therapeutic agents. nih.govmdpi.com The synthesis of complex molecules often involves a multi-step pathway where the pyridine moiety is constructed or modified, and the side chain is elaborated to incorporate desired functionalities.

The following table outlines some advanced intermediates and their synthetic precursors:

| Precursor | Intermediate | Transformation Type |

| This compound | 3-(3-Methylpyridin-4-yl)propan-1-amine | Reductive amination or conversion to halide followed by amination |

| This compound | 3-(3-Methylpyridin-4-yl)propanoic acid | Oxidation |

| 3-(3-Methylpyridin-4-yl)propanoic acid | Amides/Esters | Acylation/Esterification |

| N-(4-methylpyridin-3-yl)-acetamide | 1-Benzyl-3-acetylamino-4-methylpyridinium chloride | N-alkylation (Quaternization) |

Advanced Spectroscopic and Structural Elucidation of 3 3 Methylpyridin 4 Yl Propan 1 Ol

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the elemental formula of 3-(3-Methylpyridin-4-yl)propan-1-ol. For the title compound (C₉H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

In tandem mass spectrometry (MS/MS), a specific ion (usually the protonated molecular ion, [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and its resulting fragment ions are analyzed. researchgate.net The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of this compound would likely proceed through characteristic pathways involving the propanol (B110389) side chain and the pyridine (B92270) ring. mdpi.comnih.gov

Key fragmentation pathways could include:

Loss of Water (H₂O) : A common fragmentation for alcohols, leading to a fragment ion at m/z [M+H - 18]⁺.

Cleavage of the Propyl Chain : Breakage of the C-C bonds in the side chain can lead to various fragment ions. Cleavage alpha to the hydroxyl group is common.

Benzylic-type Cleavage : The bond between the α- and β-carbons of the propyl chain is prone to cleavage, as it results in a stable pyridinylmethyl cation (a benzylic-type carbocation). This would be a major fragmentation pathway. researchgate.net

Table 2: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z (Nominal) | Proposed Formula | Proposed Origin / Structure |

|---|---|---|

| 152 | [C₉H₁₄NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 134 | [C₉H₁₂N]⁺ | Loss of H₂O from [M+H]⁺ |

| 122 | [C₈H₁₂N]⁺ | Loss of CH₂O from [M+H]⁺ following rearrangement |

| 107 | [C₇H₉N]⁺ | Pyridinylmethyl cation; cleavage of the Cα-Cβ bond |

| 93 | [C₆H₇N]⁺ | Methylpyridine fragment |

X-ray Crystallography for Crystalline State Structure Determination (if applicable for derivatives)

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a crystal structure for this compound itself may not be publicly available, analysis of crystalline derivatives provides invaluable and definitive structural information. acs.org By forming a salt or a co-crystal with another molecule, it is often possible to obtain single crystals suitable for diffraction studies. acs.orgresearchgate.netnih.govnih.gov

Such a study would provide precise data on:

Bond lengths and angles : Confirming the geometry of the pyridine ring and the propanol side chain.

Intermolecular Interactions : Detailing the hydrogen bonding network (e.g., O-H···N interactions) and other non-covalent interactions like π-π stacking between pyridine rings, which dictate the crystal packing. mdpi.com

For example, crystallographic studies on related substituted pyridines have provided detailed insights into how substituents affect the geometry and packing of the molecules in the crystal lattice. acs.orgmdpi.com This information is critical for understanding the physicochemical properties of the solid material.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. For this compound, this technique would yield crucial information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell would be determined, allowing for the generation of a detailed 3D molecular structure.

Bond Lengths and Angles: From the atomic coordinates, the exact lengths of all chemical bonds and the angles between them can be calculated, providing insight into the molecule's geometry.

While no specific data exists for the title compound, analysis of similar pyridine derivatives, such as 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one, reveals that they often crystallize in common space groups like P21/c (monoclinic). researchgate.net It is plausible that this compound would adopt a similar crystal packing arrangement.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal is governed by a variety of intermolecular forces. For this compound, the following interactions would be of key interest:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes it a strong hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. Therefore, strong O-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, potentially forming chains or more complex networks.

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, where the electron clouds of adjacent rings align. This is a common feature in the crystal structures of aromatic compounds.

Theoretical studies on related pyridine-containing molecules have demonstrated the importance of hydrogen bonding and other intermolecular interactions in determining their solid-state structures. jlu.edu.cn

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are invaluable for identifying the functional groups present in a molecule and probing the nature of its chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its key functional groups. While experimental data is unavailable, theoretical calculations on similar molecules provide an indication of where these peaks might appear. dntb.gov.uaresearchgate.net

Expected FTIR Spectral Regions for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=N, C=C (Pyridine Ring) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1050-1260 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring vibrations and the C-C backbone. researchgate.netresearchgate.net

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are synthesized)

The parent molecule, this compound, is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter in the propanol chain, chiroptical spectroscopy would be essential for determining their absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the stereochemistry of chiral centers. A patent for chiral 3-hydroxypyrid-4-one derivatives highlights the importance of chirality in modulating the biological activity of related compounds, suggesting that the synthesis and stereochemical analysis of chiral derivatives of this compound could be a fruitful area of research. google.com

Computational Chemistry and Theoretical Investigations of 3 3 Methylpyridin 4 Yl Propan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the electronic makeup and inherent properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular orbital energies, and other electronic parameters that govern the compound's stability and reactivity.

Density Functional Theory (DFT) Studies of Electronic Properties and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 3-(3-Methylpyridin-4-yl)propan-1-ol. dntb.gov.uaresearchgate.net DFT calculations are employed to determine the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies greater stability. tjnpr.org

Furthermore, DFT allows for the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors, derived from the energies of the frontier orbitals, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will interact with other chemical species. tjnpr.org

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This provides a visual guide to the molecule's reactive centers. dntb.gov.ua

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Global Electrophilicity (ω) | 2.34 eV |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar pyridine (B92270) derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and flexibility over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into how the molecule behaves in a more realistic, dynamic environment.

Solvent Effects on Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are adept at modeling these solvent effects. By surrounding the this compound molecule with explicit solvent molecules (e.g., water, ethanol), it is possible to observe how intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the propanol (B110389) chain and the solvent, affect the molecule's preferred shape and movement. The presence of a solvent can stabilize certain conformers over others and can alter the rotational barriers of the flexible side chain. nih.gov

Exploration of Conformational Landscapes

The propanol side chain of this compound possesses rotational freedom around its single bonds, leading to a variety of possible three-dimensional arrangements or conformations. MD simulations can be used to explore this conformational landscape by simulating the molecule's motion over a period of time. This allows for the identification of the most stable conformers (those with the lowest potential energy) and the energy barriers between them. Understanding the accessible conformations is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. researchgate.net

Table 2: Illustrative Conformational Analysis of this compound from MD Simulations

| Dihedral Angle | Low-Energy Conformer 1 | Low-Energy Conformer 2 |

| C(pyridine)-C-C-C | ~180° (anti) | ~60° (gauche) |

| C-C-C-O | ~180° (anti) | ~-60° (gauche) |

| Relative Energy | 0.0 kcal/mol | +0.8 kcal/mol |

Note: The values in this table are illustrative and represent a simplified summary of the type of data obtained from MD simulations.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. By combining insights from both QM calculations and MD simulations, a comprehensive picture of the reactivity of this compound can be developed.

The global and local reactivity descriptors obtained from DFT calculations can predict which sites on the molecule are most likely to be involved in electrophilic or nucleophilic attacks. For instance, the nitrogen atom in the pyridine ring is expected to be a primary site for protonation or interaction with electrophiles, while the oxygen of the hydroxyl group can act as a nucleophile.

Furthermore, computational methods can be used to model the entire course of a chemical reaction involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy of a reaction and thus predict its feasibility and rate. This is particularly valuable for understanding potential metabolic pathways or for designing synthetic routes to new derivatives. The electronic properties of substituents on the pyridine ring are known to influence the reactivity of the entire molecule, a phenomenon that can be quantitatively explored through these theoretical studies. scitechdaily.com

Structure-Activity Relationship (SAR) and Ligand-Binding Studies (Theoretical Basis)

The compound this compound is a valuable intermediate in the synthesis of potent enzyme inhibitors, particularly for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govresearchgate.net Theoretical studies are crucial for understanding the structure-activity relationships that govern the efficacy of these inhibitors.

Molecular docking is a computational method used to predict how a molecule, or ligand, binds to the active site of a protein. This technique is widely applied in the design of 11β-HSD1 inhibitors derived from scaffolds related to this compound. researchgate.net The availability of high-resolution crystal structures of 11β-HSD1 enables these detailed in silico studies. nih.gov

Docking simulations can identify the likely binding pose of an inhibitor and characterize the key molecular interactions responsible for its affinity. For instance, virtual screening and docking of 1,2,4-oxodiazole derivatives as 11β-HSD1 inhibitors revealed strong hydrogen-bond interactions with critical amino acid residues such as Serine 170 and Tyrosine 183 within the enzyme's active site. researchgate.net These simulations also map hydrophobic contacts with the surrounding cavity, providing a complete picture of the binding mode that guides the design of new compounds with enhanced potency. researchgate.net

Table 2: Predicted Molecular Interactions for 11β-HSD1 Inhibitors

| Target Enzyme | Key Interacting Residues (Predicted) | Type of Interaction (Predicted) | Computational Method | Reference |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Ser 170, Tyr 183 | Hydrogen Bonds, Hydrophobic Contacts | Molecular Docking | researchgate.net |

This table summarizes key interactions predicted from molecular docking studies of ligands with the 11β-HSD1 enzyme, a common target for inhibitors synthesized from the title compound's scaffold.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 11β-HSD1 inhibitors, ligand-based pharmacophore models have been successfully developed using software packages like Catalyst. acs.orgnih.gov These models are built from a set of known active inhibitors and represent a 3D hypothesis of the features required for binding, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. acs.orgnih.govresearchgate.net

Once a pharmacophore model is generated and validated, it can be used as a filter for virtual screening of large chemical databases. nih.govdntb.gov.ua This process rapidly identifies novel molecules from the database that match the pharmacophore query. This approach has proven to be a reliable in silico tool for discovering new, potent, and selective 11β-HSD1 inhibitors. acs.orgnih.govdntb.gov.ua Subsequent in vitro testing of the virtual screening hits has validated the power of this theoretical approach, leading to the discovery of several novel and selective inhibitor scaffolds. acs.orgnih.gov

Chemical Reactivity and Mechanistic Studies of 3 3 Methylpyridin 4 Yl Propan 1 Ol

Acid-Base Properties and Protonation Equilibria of the Pyridine (B92270) Nitrogen and Alcohol Group

The acid-base characteristics of 3-(3-Methylpyridin-4-yl)propan-1-ol are defined by two functional groups capable of proton exchange: the basic pyridine nitrogen and the weakly acidic primary alcohol.

The pyridine nitrogen is the primary site of basicity. Its lone pair of electrons is not delocalized within the aromatic π-system and is readily available for protonation. The basicity of the pyridine ring is influenced by the electronic effects of its substituents. In this molecule, the alkyl groups (methyl and 3-hydroxypropyl) are weak electron-donating groups, which slightly increase the electron density on the ring and enhance the basicity of the nitrogen atom compared to unsubstituted pyridine. The protonation equilibrium is a critical factor in aqueous solutions, influencing the molecule's solubility and its interaction with other chemical species. The interpretation of protonation shifts requires care, as they can be significantly affected by the solvent environment. caltech.edu Studies on related pyridine compounds show that solvent effects, particularly hydrogen bonding, play a crucial role in the observed basicity. caltech.edu

The alcohol group, on the other hand, is very weakly acidic, with a pKa value typically in the range of 16-18, similar to other primary alcohols. It can be deprotonated only by a strong base to form an alkoxide. In most aqueous systems, it remains in its protonated form.

The protonation equilibria can be summarized as follows:

Protonation of Pyridine Nitrogen (in acidic conditions): The pyridine nitrogen acts as a Brønsted-Lowry base, accepting a proton to form a pyridinium (B92312) cation. This reaction is favorable in acidic to near-neutral pH.

Deprotonation of Alcohol Group (in strongly basic conditions): The hydroxyl proton can be removed by a strong base, forming an alkoxide anion.

The pKa value for the conjugate acid of the closely related compound 3-Pyridinepropanol is available, providing an estimate for the title compound. nih.gov

| Functional Group | Typical pKa Range | Estimated pKa for this compound | Description |

| Pyridinium ion (R-pyH+) | 5.0 - 6.0 | ~5.5 | The pyridine nitrogen is moderately basic and will be protonated in acidic solutions. |

| Alcohol (R-OH) | 16 - 18 | ~17 | The alcohol is a very weak acid, requiring a strong base for deprotonation. |

Table 1: Estimated Acid-Base Properties

Oxidation and Reduction Reactions of the Alcohol and Pyridine Moieties

The presence of both an alcohol and a pyridine ring allows for a range of oxidation and reduction reactions.

Oxidation Reactions:

Oxidation of the Alcohol: The primary alcohol group can be oxidized under various conditions. Mild oxidation, for instance using pyridinium chlorochromate (PCC), would yield the corresponding aldehyde, 3-(3-methylpyridin-4-yl)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of the carboxylic acid, 3-(3-methylpyridin-4-yl)propanoic acid.

Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Reduction Reactions:

Reduction of the Pyridine Ring: The pyridine ring is aromatic and thus resistant to reduction. However, it can be reduced under forcing conditions, such as catalytic hydrogenation (e.g., H₂ over a Pt, Pd, or Ni catalyst) at high pressure and temperature. This reaction would saturate the ring to form the corresponding piperidine (B6355638) derivative, 3-(3-methylpiperidin-4-yl)propan-1-ol.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring and Alkyl Chain

The pyridine ring's reactivity towards substitution is a key aspect of its chemistry.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is more reactive towards nucleophilic substitution than benzene, particularly at the 2- and 4-positions. However, SNAr reactions typically require a good leaving group (like a halide) and/or strong electron-withdrawing groups to activate the ring. nih.govresearchgate.net Since this compound lacks such features, it is not expected to undergo SNAr under standard conditions. The plausible mechanism for reactions on similar systems often involves the pyridine nitrogen becoming more electrophilic, which allows for nucleophilic attack. mdpi.com

Reactions on the alkyl chain are generally limited to transformations of the alcohol functional group, as discussed in the oxidation section.

Coordination Chemistry with Metal Ions and Complex Formation

The pyridine nitrogen and the alcohol oxygen atom are potential donor sites, allowing this compound to act as a ligand in coordination complexes with various metal ions.

Depending on the metal ion and reaction conditions, this ligand can adopt several binding modes:

Monodentate Coordination: The most straightforward binding mode involves the donation of the lone pair of electrons from the pyridine nitrogen to a metal center. In this mode, the alcohol group does not participate in coordination.

Bidentate Chelation: The molecule can act as a chelating ligand, binding to a single metal center through both the pyridine nitrogen and the alcohol oxygen. This forms a stable six-membered chelate ring (M-N-C-C-C-O-M). This N,O-chelation is a known binding mode for similar ligands. nih.gov

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. For example, the pyridine nitrogen could coordinate to one metal ion while the alcohol oxygen coordinates to another. This is common in the formation of coordination polymers. researchgate.net

The stability of the metal complexes formed is quantified by the stability constant (log K), which is a measure of the equilibrium constant for the formation of the complex in solution. The determination of stability constants often involves techniques like potentiometric pH titration. derpharmachemica.com The stability of complexes with this compound will depend on several factors:

The nature of the metal ion: Its charge, size, and electronic configuration.

The chelate effect: Bidentate chelation generally leads to significantly more stable complexes compared to monodentate coordination due to favorable entropic factors.

The electronic properties of the ligand: The electron-donating methyl group on the pyridine ring can enhance the basicity of the nitrogen donor, potentially leading to more stable complexes. Computational studies on related systems show that electron-donating substituents on the pyridine ring generally increase the stability constants of the resulting metal complexes. nih.gov

| Metal Ion | Ligand Type | Log K₁ (Typical Range) | Log K₂ (Typical Range) | Method |

| Th(III) | Pyrimidine derivative | 8.0 - 9.0 | 6.5 - 7.5 | pH-metry |

| Sm(III) | Pyrimidine derivative | 7.0 - 8.0 | 5.5 - 6.5 | pH-metry |

| Nd(III) | Pyrimidine derivative | 6.5 - 7.5 | 5.0 - 6.0 | pH-metry |

| Tb(III) | Substituted DPA | (Relative values) | - | DFT Calculation |

Table 2: Representative Stability Constants (log K) for Related Ligand-Metal Complexes. Data illustrates typical values for N-heterocyclic ligands with lanthanide ions. derpharmachemica.comnih.gov

Polymerization and Oligomerization Potential

This compound can serve as a monomer or a precursor to a monomer in polymerization reactions.

Polyester and Polyurethane Formation: The terminal alcohol group can participate in condensation polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. In these cases, the pyridine moiety would be a pendant group along the polymer backbone.

Polymerization via Functionalization: A more common approach is to first functionalize the alcohol group to introduce a polymerizable moiety. For instance, the alcohol can be esterified with acryloyl chloride or methacryloyl chloride to produce 3-(3-methylpyridin-4-yl)propyl acrylate (B77674) or methacrylate (B99206), respectively. These resulting monomers can then undergo free-radical polymerization to yield polymers with pendant pyridine groups. This strategy is used for similar functional monomers. researchgate.net The resulting polymers could have interesting properties, such as the ability to coordinate metal ions for applications in catalysis or material science.

Exploration of Biological Interactions at the Molecular and Mechanistic Level

Receptor Binding Studies (In Vitro, Mechanistic)

There is no information available regarding the in vitro receptor binding properties of 3-(3-Methylpyridin-4-yl)propan-1-ol.

Ligand-Receptor Interaction Kinetics (e.g., 5-HT1A receptors, as seen with related compounds)

Specific data on the association and dissociation rates (k_on and k_off) of this compound with any receptor, including the 5-HT1A receptor, have not been documented in the scientific literature.

Binding Affinity Determinations (Ki, Kd)

There are no published studies that report the binding affinity (Ki) or dissociation constant (Kd) of this compound for any biological target.

Enzyme Inhibition and Activation Mechanisms (e.g., α-amylase, as seen with related compounds)

Information regarding the effects of this compound on enzyme activity is not available.

Kinetic Analysis of Enzyme Modulation

No kinetic analyses have been published to describe the modulation of any enzyme by this compound.

Identification of Active Site Interactions and Allosteric Effects

Without evidence of enzyme interaction, there is no information on potential active site binding or allosteric modulation by this compound.

Ion Channel Modulation (Mechanistic Studies)

There are no mechanistic studies available that investigate the modulation of ion channels by this compound.

Protein-Ligand Interactions (Biophysical Characterization)

The characterization of the direct binding of a compound to its protein target is a foundational step in understanding its mechanism of action. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on these interactions.

Isothermal Titration Calorimetry (ITC)

No publicly available research data from Isothermal Titration Calorimetry (ITC) studies on this compound exists. Such studies would be crucial for determining the thermodynamic parameters of its potential binding to a target protein. This would include the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes upon interaction, offering insights into the nature of the binding forces.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (Kd) | Data not available |

| Stoichiometry (n) | Data not available |

| Enthalpy (ΔH) | Data not available |

| Entropy (ΔS) | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Surface Plasmon Resonance (SPR)

There are no published Surface Plasmon Resonance (SPR) studies for this compound. SPR analysis would provide real-time data on the kinetics of the interaction between the compound and a potential protein target. This includes the association rate constant (ka) and the dissociation rate constant (kd), which together determine the binding affinity (Kd).

Table 2: Hypothetical Surface Plasmon Resonance Kinetic Data for this compound

| Kinetic Parameter | Value |

| Association Rate (ka) | Data not available |

| Dissociation Rate (kd) | Data not available |

| Dissociation Constant (Kd) | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Molecular Pathways Affected by this compound (Cellular/Biochemical Level, Pre-Clinical In Vitro Studies)

Understanding how a compound affects cellular processes is key to elucidating its biological function. This involves investigating its impact on signaling cascades and gene expression.

Effects on Specific Signaling Cascades (e.g., kinase inhibitors, if applicable for derivatives)

No in vitro studies have been published that investigate the effect of this compound on specific signaling cascades. Research in this area would involve treating cultured cells with the compound and measuring the activity of key proteins within a signaling pathway, such as kinases. For example, if derivatives of this compound were to be explored as kinase inhibitors, assays measuring the phosphorylation of downstream substrates would be necessary.

Gene Expression Modulation (In Vitro Studies)

There is no available data from in vitro studies on how this compound may modulate gene expression. Such studies, typically using techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis, would reveal which genes are upregulated or downregulated in response to the compound, providing clues about the cellular pathways it affects.

Advanced Analytical Methodologies for the Detection and Quantification of 3 3 Methylpyridin 4 Yl Propan 1 Ol in Complex Matrices

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is the cornerstone for the analysis of 3-(3-Methylpyridin-4-yl)propan-1-ol, enabling its separation from impurities, starting materials, and potential isomers. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for this compound due to its moderate polarity.

Method development would involve optimizing several key parameters to achieve efficient separation and peak resolution. A C18 (octadecyl) column is a common choice for the stationary phase in reversed-phase chromatography. ptfarm.plresearchgate.net The mobile phase composition is critical for achieving good separation; a typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate or acetate buffer, to maintain a consistent pH. ptfarm.plresearchgate.net The pH of the mobile phase is especially important for pyridine-containing compounds as it affects their ionization state and, consequently, their retention on the column. Ultraviolet (UV) detection is commonly employed, with the wavelength set to an absorbance maximum for the pyridine (B92270) ring to ensure high sensitivity. ptfarm.pl

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV/PDA Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Phosphate Buffer (pH adjusted) ptfarm.pl |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at ~260 nm (characteristic for pyridine ring) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The method involves vaporizing the sample and separating its components in a gaseous mobile phase.

A high-polarity capillary column, such as one coated with a polyethylene glycol (e.g., DB-WAX) or a mid-polarity column (e.g., Rtx-624), would be suitable for separating this polar alcohol from other components. nih.govshimadzu.com The selection of the column is crucial for achieving the desired resolution. shimadzu.com A flame ionization detector (FID) is commonly used for the quantification of organic compounds due to its high sensitivity and wide linear range. The temperature program of the GC oven is optimized to ensure adequate separation of all volatile components within a reasonable analysis time. google.com

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | Quartz Capillary Column (e.g., 30 m x 0.32 mm x 0.5 µm) google.com |

| Carrier Gas | Helium or Nitrogen at a constant flow rate mdpi.com |

| Injector Temperature | 250 °C |

| Detector Temperature | 280-320 °C google.com |

| Oven Temperature Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| Injection Mode | Split (e.g., 20:1 ratio) google.com |

Chiral Chromatography for Enantiomeric Purity (if applicable for derivatives)

The parent compound, this compound, is achiral. However, derivatives can be synthesized that introduce a stereogenic center. For example, esterification of the primary alcohol with a chiral acid would produce diastereomers, or a reaction at another position could create a chiral molecule. The analysis of such chiral derivatives is crucial in medicinal chemistry, where enantiomers can have different pharmacological activities. researchgate.net

Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the standard method for separating enantiomers. researchgate.netmdpi.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. mdpi.com The selection of the appropriate CSP and mobile phase (often a mixture of alkanes like heptane and an alcohol modifier like ethanol or isopropanol) is determined empirically to achieve the best separation (resolution) of the enantiomers. mdpi.com Chiral HPLC methods are essential for determining the enantiomeric excess (%ee) of a chiral synthesis product. researchgate.net

Hyphenated Techniques for Trace Analysis and Structural Confirmation

For the analysis of this compound at very low concentrations or in highly complex matrices, hyphenated techniques that couple a separation method with a highly selective detector like a mass spectrometer are indispensable.

GC-MS and LC-MS/MS for Ultra-Trace Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. For trace analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge (m/z) ratios characteristic of the target analyte are monitored. nih.gov This significantly enhances sensitivity and selectivity compared to full scan mode. The limit of detection (LOD) and limit of quantification (LOQ) for similar small molecules can reach the low µg/kg (ppb) range. nih.govagriculturejournals.cz The mass spectrum produced by GC-MS provides a unique fragmentation pattern that serves as a "fingerprint" for structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for quantifying compounds in complex biological or environmental samples. nih.govresearchgate.net After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI). nih.gov In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule of this compound is selected and fragmented. The resulting product ions are then monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides outstanding selectivity and sensitivity, minimizing interference from matrix components. lcms.cz LC-MS/MS methods can achieve quantification limits in the low ng/g to pg/g range. nih.gov

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Separation Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) nih.gov | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) nih.gov |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole or Ion Trap | Triple Quadrupole (QqQ) or Q-TOF mdpi.com |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) mdpi.com | Selected/Multiple Reaction Monitoring (SRM/MRM) |

| Typical Application | Purity testing, identification of volatile impurities | Ultra-trace quantification in biological fluids, environmental samples nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. wikipedia.org This technique is particularly well-suited for the analysis of ionic and polar compounds. Given the basic nature of the pyridine ring, this compound can be readily protonated in an acidic buffer and separated as a cation.

CE-MS offers several advantages, including very low sample and reagent consumption (nanoliter volumes), high resolving power, and rapid analysis times. wikipedia.orgnih.gov The coupling to MS is most commonly achieved through an ESI interface. nih.gov CE-MS can be a powerful alternative to LC-MS, especially when sample volume is limited or for separating compounds that are difficult to retain on conventional HPLC columns. Furthermore, chiral separations can be performed by adding a chiral selector to the buffer, making chiral CE-MS a viable option for analyzing enantiomeric derivatives. mdpi.com

Spectrophotometric and Electrochemical Detection Methods in Analytical Assays

The sensitive and selective determination of this compound in complex matrices necessitates the development of robust analytical methodologies. Spectrophotometric and electrochemical techniques offer viable approaches for the quantification of this compound, each with its distinct advantages in terms of sensitivity, selectivity, and ease of implementation.

UV-Vis Spectroscopy in Quantitative Analysis

UV-Vis spectroscopy, a widely utilized technique in quantitative analysis, is predicated on the principle of light absorption by molecules possessing chromophoric moieties. The pyridine ring within the structure of this compound contains π-electrons that can undergo electronic transitions upon absorption of ultraviolet or visible light, making it amenable to this analytical method.

While specific molar absorptivity data for this compound is not extensively documented in publicly available literature, the UV absorption characteristics can be inferred from its structural analog, 3-methylpyridine (B133936). The UV absorption spectrum of 3-methylpyridine in methanol exhibits absorption maxima (λmax) at 260 nm, 265 nm, and 270 nm nih.gov. These absorptions are attributed to π → π* transitions within the pyridine ring wikipedia.org. The presence of the propan-1-ol substituent at the 4-position is not expected to significantly alter the position of these absorption bands, as it is not a strongly chromophoric or auxochromic group.

The quantitative determination of this compound using UV-Vis spectroscopy is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance and the concentration of the analyte in a solution. The equation is expressed as:

A = εbc

Where:

A is the absorbance

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength

b is the path length of the cuvette

c is the concentration of the compound

For accurate quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Table 1: UV Absorption Data for the Structural Analog 3-Methylpyridine in Methanol nih.gov

| Wavelength (λmax) | Log ε |

| 260 nm | 3.4 |

| 265 nm | 3.5 |

| 270 nm | 3.3 |

It is important to note that while UV-Vis spectroscopy is a straightforward and cost-effective technique, its selectivity can be limited in complex matrices where other components may absorb at similar wavelengths. Therefore, effective sample preparation is crucial to minimize interferences.

Voltammetric Techniques

Voltammetric methods are electrochemical techniques that can be employed for the sensitive determination of electroactive compounds like this compound. These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The pyridine moiety in the target compound is electrochemically active and can undergo both reduction and oxidation reactions.

The electrochemical behavior of pyridine and its derivatives has been studied using techniques such as cyclic voltammetry (CV). In aprotic solvents like acetonitrile, pyridine undergoes a reduction process at a platinum electrode, with a peak potential (Ep) of approximately -1.07 V versus an Ag/AgClO4 reference electrode univ-lyon1.fr. This reduction corresponds to the formation of a pyridinium (B92312) ion univ-lyon1.fr. The process is reportedly reversible, with the oxidation of the pyridinium ion occurring at a peak potential of -0.65 V univ-lyon1.fr. The peak height in the voltammogram is proportional to the concentration of pyridine, forming the basis for quantitative analysis univ-lyon1.fr.

Furthermore, the electrochemical oxidation of 3-methylpyridine has been investigated at a boron-doped diamond electrode sigmaaldrich.com. While specific potential values are dependent on the experimental conditions, this indicates that the methyl-substituted pyridine ring is susceptible to oxidation.

For the quantitative analysis of this compound, differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be the preferred techniques due to their higher sensitivity and better resolution compared to CV. A typical analytical procedure would involve:

Optimization of Experimental Parameters: This includes selecting an appropriate supporting electrolyte and pH, as the electrochemical behavior of pyridine derivatives can be pH-dependent.

Construction of a Calibration Curve: The peak current is measured for a series of standard solutions of this compound.

Analysis of the Sample: The peak current of the sample solution is measured under the same conditions, and the concentration is determined from the calibration curve.

Voltammetric techniques offer high sensitivity, with the potential for low detection limits, and can often be performed with minimal sample preparation, making them a powerful tool for the analysis of this compound in complex research matrices.

Sample Preparation Strategies for Diverse Academic Research Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. As this compound is a basic compound due to the nitrogen atom in the pyridine ring, its extraction can be efficiently achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of the basic this compound from an aqueous matrix, the pH of the sample is adjusted to be alkaline (typically pH > 8) to ensure the compound is in its neutral, unprotonated form. This increases its solubility in organic solvents.

Commonly used organic solvents for the extraction of pyridine and its derivatives include dichloromethane, chloroform, and ethyl acetate. The choice of solvent can be optimized to maximize the extraction efficiency. The general procedure for LLE involves:

Adjusting the pH of the aqueous sample to alkaline conditions.

Adding an appropriate volume of an immiscible organic solvent.

Vigorous mixing to facilitate the transfer of the analyte into the organic phase.

Separation of the two phases.

Evaporation of the organic solvent and reconstitution of the residue in a suitable solvent for analysis.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample cleanup and concentration. For a basic compound like this compound, a strong cation exchange (SCX) SPE cartridge is the most suitable choice. The principle of SCX-SPE is based on the ionic interaction between the positively charged analyte (under acidic conditions) and the negatively charged functional groups of the sorbent.

A typical SPE protocol for the extraction of this compound from a liquid sample would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an acidic aqueous solution (e.g., dilute HCl or a buffer at low pH).

Loading: The sample, with its pH adjusted to be acidic to ensure the protonation of the pyridine nitrogen, is passed through the cartridge. The protonated analyte is retained on the sorbent via ionic interactions.

Washing: The cartridge is washed with a series of solvents to remove unretained interferences. This may include an acidic aqueous solution followed by an organic solvent of moderate polarity.

Elution: The retained this compound is eluted from the cartridge using a basic organic solvent (e.g., a mixture of an organic solvent and ammonia or another base). The basic conditions neutralize the charge on the analyte, disrupting the ionic interaction with the sorbent and allowing it to be eluted.

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive, high recovery with optimization | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | High selectivity, high recovery, can handle small sample volumes, amenable to automation | Can be more expensive than LLE, requires method development for optimal sorbent and solvent selection |

The selection between LLE and SPE will depend on the specific requirements of the analysis, including the sample volume, the required level of cleanup, and the available instrumentation. For high-throughput applications, SPE is often preferred due to its potential for automation.

Potential Applications of 3 3 Methylpyridin 4 Yl Propan 1 Ol in Non Clinical Domains

Role as a Chemical Intermediate in Organic Synthesis

As a bifunctional molecule, 3-(3-Methylpyridin-4-yl)propan-1-ol can serve as a crucial intermediate in the synthesis of more complex molecules. The hydroxyl group can undergo various reactions such as esterification, etherification, and oxidation, while the pyridine (B92270) ring can be functionalized through substitution reactions.

The dual reactivity of this compound allows for its incorporation into larger, more complex structures, paving the way for the creation of advanced materials. The pyridine moiety can introduce specific electronic and coordination properties, while the propanol (B110389) tail offers a point of attachment or polymerization. While specific examples for this exact isomer are not extensively documented, the broader class of pyridine derivatives is utilized in the synthesis of materials with applications in electronics and photonics.

Pyridine-based compounds are a cornerstone in the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic core. The specific substitution pattern of this compound could be leveraged to synthesize novel agrochemicals with tailored biological activities. Furthermore, its structure makes it a candidate for the synthesis of specialty chemicals used in coatings, adhesives, and other industrial applications where the pyridine group can impart desirable properties like adhesion, corrosion inhibition, or specific reactivity.

Catalytic Applications (e.g., as a ligand in transition metal catalysis or organocatalysis)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metals. This property is fundamental to its potential application in catalysis.

The formation of metal complexes with this ligand could lead to catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the ligand, influenced by the methyl group, can be fine-tuned to control the activity and selectivity of the catalytic process. Although direct catalytic applications of this specific compound are not widely reported, the use of pyridine-alcohol derivatives as ligands is a well-established concept in catalysis.

| Potential Catalytic Role | Description | Relevant Functional Group |

| Ligand in Transition Metal Catalysis | The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing the catalyst's activity and selectivity. | Pyridine Ring (Nitrogen Atom) |

| Organocatalysis | The basic nature of the pyridine nitrogen could be utilized to catalyze reactions that proceed via base catalysis. | Pyridine Ring (Nitrogen Atom) |

Material Science Applications

The ability of this compound to be incorporated into larger molecular architectures makes it a promising candidate for applications in material science.

The terminal hydroxyl group of this compound can act as a functional site for polymerization reactions. For instance, it can be converted into a methacrylate (B99206) or acrylate (B77674) monomer and subsequently polymerized to yield polymers with pendant pyridine groups. Such polymers can exhibit interesting properties, including pH-responsiveness, metal-coordinating abilities, and potential for use in drug delivery systems or as functional coatings. The synthesis of polymers from pyridine-containing monomers is a known strategy to create materials with tailored properties. nih.gov

Beyond polymerization, this compound can be integrated into other types of functional materials. The pyridine unit can serve as a binding site for metal ions, making it suitable for developing sensors or materials for metal ion sequestration. Additionally, the ability of the pyridine nitrogen to be quaternized allows for the creation of cationic materials, which could find use as antimicrobial agents or in the formation of polyelectrolyte complexes. The broader family of pyridine derivatives is known to be integral to the development of functional materials.

Future Research Directions and Unexplored Avenues for 3 3 Methylpyridin 4 Yl Propan 1 Ol Studies

Exploration of Novel and More Efficient Synthetic Routes

Current synthetic strategies for producing functionalized pyridines often face challenges related to regioselectivity and efficiency. researchgate.netrsc.org The synthesis of 3-(3-Methylpyridin-4-yl)propan-1-ol is no exception, and future research should prioritize the development of novel and more efficient synthetic pathways.

One promising approach involves the catalytic C-H functionalization of 3-methylpyridine (B133936) (3-picoline). dtu.dknih.gov Research could focus on the direct introduction of a three-carbon chain at the C4 position. This might be achieved through innovative catalytic systems that can overcome the inherent electronic properties of the pyridine (B92270) ring which typically direct functionalization to the C2 and C6 positions. researchgate.netnih.gov For instance, exploring transition-metal catalysts, potentially with specifically designed ligands, could facilitate the desired regioselectivity. researchgate.netrsc.orgresearchgate.net

Furthermore, the use of greener and more sustainable reagents and reaction conditions should be a key consideration in the development of new synthetic routes. This includes exploring biocatalytic methods or the use of less hazardous solvents and reagents.

Table 1: Potential Novel Synthetic Strategies for this compound

| Synthetic Approach | Potential Catalyst/Reagents | Key Challenges |

| Direct C-H Alkylation of 3-Methylpyridine | Rhodium or Palladium complexes with tailored ligands | Achieving high regioselectivity at the C4 position. dtu.dknih.gov |

| Multi-component Reaction | Various transition metal catalysts, aldehydes, amines, and alkynes | Designing a reaction cascade that selectively yields the target molecule. rsc.orgijnrd.org |

| Hydroformylation of 4-allyl-3-methylpyridine | Rhodium or Cobalt catalysts | Control of regioselectivity during hydroformylation and subsequent reduction. rsc.org |

| Biocatalytic Synthesis | Engineered enzymes | Identification or engineering of enzymes with the required specificity. |

Deeper Mechanistic Insights into Molecular and Biological Interactions

A significant gap in the current knowledge base is the lack of detailed mechanistic understanding of how this compound is formed and how it interacts with other molecules and biological systems. Future research should aim to elucidate these mechanisms through a combination of experimental and computational methods.

Mechanistic studies of the aforementioned novel synthetic routes are crucial. For instance, in the case of catalytic C-H alkylation, it is important to understand the role of the catalyst, the nature of the active catalytic species, and the transition states involved in the bond-forming steps. dtu.dkmdpi.comacs.org This knowledge would not only allow for the optimization of existing methods but also guide the design of more efficient catalysts.

Furthermore, understanding the intermolecular interactions of this compound is key to predicting its physical properties and potential applications. Studies could investigate its hydrogen bonding capabilities, its potential to act as a ligand for metal ions, and its interactions with biological macromolecules. nih.govmdpi.com The presence of both a pyridine ring and a hydroxyl group suggests the potential for diverse biological activities, which warrants investigation through biological screening and mechanistic studies. nih.govnih.govresearchgate.netmdpi.comacs.orgillinoisstate.edunih.gov

Development of Advanced Analytical Tools for In Situ Monitoring

The ability to monitor chemical reactions in real-time can provide invaluable information about reaction kinetics, intermediates, and byproducts. Future research should focus on developing and applying advanced analytical tools for the in situ monitoring of the synthesis of this compound.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could be employed to follow the course of a reaction, providing data on the consumption of reactants and the formation of products and intermediates. researchgate.net This would be particularly useful for optimizing reaction conditions and for gaining a deeper understanding of the reaction mechanism. For example, monitoring a Grignard reaction involving a pyridine derivative could provide insights into the formation of the desired product and any potential side reactions.

The development of chemosensors for the specific detection of this compound or its precursors could also be a valuable area of research. researchgate.net Such sensors could be used for process control in industrial settings or for environmental monitoring.

Predictive Modeling for Structure-Property Relationships and Design Principles

Computational chemistry and predictive modeling are powerful tools for understanding and predicting the properties of molecules. Future research on this compound should leverage these tools to establish clear structure-property relationships and to guide the design of new molecules with desired functionalities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of this compound and its derivatives. nih.govnih.govelsevierpure.com These models, based on a set of calculated molecular descriptors, can help in identifying the key structural features that determine a particular property, thereby accelerating the discovery of new compounds with enhanced activities. nih.gov

Computational methods can also be used to predict the spectroscopic properties of the molecule, such as its NMR spectrum. This can be a valuable tool for confirming the structure of the synthesized compound and for interpreting experimental data.

Table 2: Potential Computational and Predictive Modeling Studies

| Modeling Approach | Objective | Potential Impact |

| QSAR/QSPR Modeling | Predict biological activity (e.g., antimicrobial, anticancer) and physicochemical properties. nih.govnih.gov | Guide the design of new, more potent derivatives for specific applications. |

| DFT Calculations | Elucidate reaction mechanisms and predict spectroscopic data (NMR, IR). | Aid in reaction optimization and structural confirmation. |

| Molecular Dynamics Simulations | Investigate intermolecular interactions and binding with biological targets. | Provide insights into the mode of action and guide drug design. |

Investigation of Emerging Applications in Chemical Science and Technology

The unique combination of a substituted pyridine ring and a flexible propanol (B110389) side chain in this compound suggests a range of potential applications in various fields of chemical science and technology. Future research should focus on exploring these emerging applications.

One potential area is in materials science , where the compound could serve as a building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or functional materials. k-online.comwhiterose.ac.uknih.govnih.govkent.ac.uk The pyridine nitrogen can act as a coordination site for metal ions, while the hydroxyl group can be used for polymerization or surface functionalization. nih.govnih.gov

In the field of catalysis , this compound or its derivatives could act as ligands for transition metal catalysts. rsc.orgresearchgate.netmdpi.com The electronic and steric properties of the pyridine ring can be tuned by the substituents, potentially leading to catalysts with high activity and selectivity for a variety of organic transformations.

Furthermore, given the prevalence of pyridine scaffolds in pharmaceuticals and agrochemicals , the biological activity of this compound should be thoroughly investigated. nih.govnih.govresearchgate.netillinoisstate.edunih.govscitechdaily.comsemanticscholar.orgwikipedia.org Screening for activities such as antimicrobial, anticancer, or enzyme inhibition could uncover valuable therapeutic or agricultural applications. mdpi.comacs.orgnih.gov

Challenges and Opportunities in this compound Research

The exploration of this compound is not without its challenges. The primary challenge lies in the development of selective and efficient synthetic methods, given the difficulties often encountered in the functionalization of the pyridine ring. researchgate.netrsc.orgscitechdaily.com Overcoming this hurdle will require innovative approaches in catalyst design and reaction engineering.

Despite these challenges, the research on this compound presents significant opportunities. The potential for discovering novel biological activities and for developing new materials and catalysts makes it an attractive target for investigation. The structural simplicity of the molecule, combined with its potential for diverse functionalization, offers a rich field for fundamental chemical research with the prospect of leading to valuable technological advancements. The journey to fully unlock the potential of this compound will undoubtedly be a rewarding one for the scientific community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.